N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(phenylsulfanyl)propanamide
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a phenylsulfanyl group
Properties
Molecular Formula |
C19H19NO3S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C19H19NO3S2/c21-15(16-8-9-17(23-16)18-7-4-11-25-18)13-20-19(22)10-12-24-14-5-2-1-3-6-14/h1-9,11,15,21H,10,12-13H2,(H,20,22) |
InChI Key |
XEYCKUHBWBKKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan rings, followed by their functionalization and subsequent coupling to form the desired compound. Key steps may include:
Formation of Thiophene and Furan Rings: These heterocyclic rings can be synthesized using methods such as the Gewald reaction for thiophenes and the Paal-Knorr synthesis for furans.
Functionalization: Introduction of hydroxyl, sulfanyl, and amide groups through reactions such as nucleophilic substitution, oxidation, and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways and receptors.
Materials Science: Its heterocyclic rings and functional groups can be utilized in the design of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism by which N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(phenylsulfanyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions . The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have applications in anti-inflammatory and anesthetic drugs.
Furan Derivatives: Compounds like furan-2-carboxylic acid, used in organic synthesis and as intermediates in pharmaceuticals.
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(phenylsulfanyl)propanamide is unique due to its combination of thiophene, furan, and phenylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
